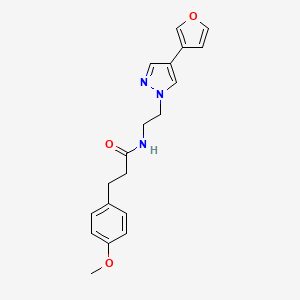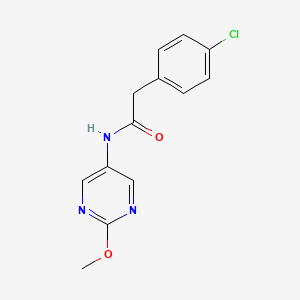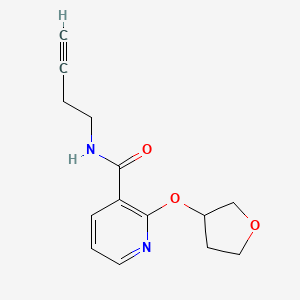![molecular formula C18H20ClN3O4 B2492326 [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate CAS No. 1008707-52-5](/img/structure/B2492326.png)
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves carbamoylation, a process that forms carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile can provide an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Additionally, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its formula, includes a cyano group (-CN), a cyclopropyl group (a three-membered carbon ring), a carbamoyl group (NH2CO-), a methyl group (-CH3), a formamido group (NHCHO-), and a 2-chlorophenyl group (a phenyl group with a chlorine atom at the 2-position).Chemical Reactions Analysis
Carbamate synthesis often involves reactions with carbonylimidazolide and various nucleophiles . In addition, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .properties
IUPAC Name |
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[(2-chlorobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-11(21-16(24)13-5-3-4-6-14(13)19)17(25)26-9-15(23)22-18(2,10-20)12-7-8-12/h3-6,11-12H,7-9H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXJNIWYRJYCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)NC(C)(C#N)C1CC1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)

![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)
![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)
![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)

![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)

